
2,2'-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane): is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and oxirane (epoxide) groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane) typically involves the reaction of a polyether with an epoxidizing agent. One common method is the reaction of a polyether diol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the epoxide groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the polyether and epichlorohydrin are reacted under controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane groups in the compound can undergo oxidation reactions to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxide ring to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic or acidic conditions.
Major Products:
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Compounds: Produced from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
- Acts as a building block in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential as a biocompatible material in medical implants and devices.
Industry:
- Utilized in the production of high-performance coatings and adhesives due to its reactive oxirane groups.
Mechanism of Action
The mechanism by which 2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane) exerts its effects is primarily through the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in applications such as cross-linking in polymers and the formation of stable drug complexes.
Comparison with Similar Compounds
Polyethylene glycol diglycidyl ether: Similar in structure but with shorter polyether chains.
Bisphenol A diglycidyl ether: Contains aromatic groups instead of the long aliphatic chain.
Uniqueness:
- The long aliphatic chain in 2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane) provides unique flexibility and hydrophobicity, making it suitable for specific applications where these properties are desired.
- The multiple oxirane groups offer multiple reactive sites, enhancing its utility in cross-linking and polymerization reactions.
Properties
Molecular Formula |
C21H40O10 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[3-[2-[2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxymethyl]oxirane |
InChI |
InChI=1S/C21H40O10/c1(3-28-16-20-18-30-20)2-22-4-5-23-6-7-24-8-9-25-10-11-26-12-13-27-14-15-29-17-21-19-31-21/h20-21H,1-19H2 |
InChI Key |
BXVFHUGGHHJVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCCCOCCOCCOCCOCCOCCOCCOCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


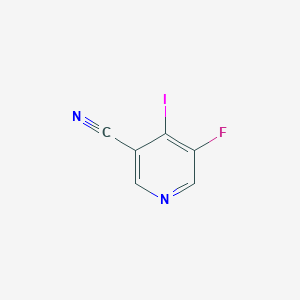




![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)

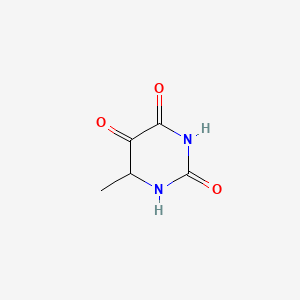
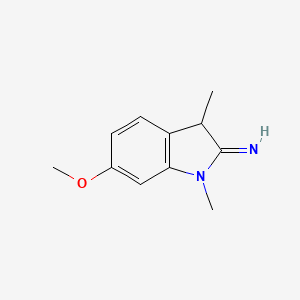
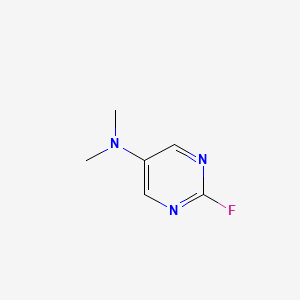
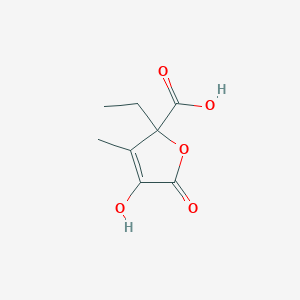
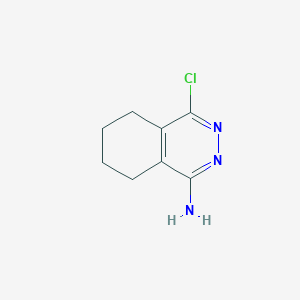
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)

